5-Chloro-2-fluoro-3-methylpyrazine
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Overview
Description
5-Chloro-2-fluoro-3-methylpyrazine is a heterocyclic aromatic compound with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on a pyrazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-methylpyrazine can be achieved through various methods. One common approach involves the halogenation of pyrazine derivatives. For instance, starting from 2-aminopyrazine, chlorination and fluorination reactions can be employed to introduce the desired substituents. The reaction conditions typically involve the use of chlorinating and fluorinating agents such as thionyl chloride and Selectfluor® .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrazines.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
5-Chloro-2-fluoro-3-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-methylpyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-3-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-5-methylpyrazine: Lacks the fluorine substituent, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-fluoro-3-methylpyrazine is unique due to the combination of chlorine, fluorine, and methyl groups on the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C5H4ClFN2 |
---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
InChI Key |
BDQXOXPUPYGUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1F)Cl |
Origin of Product |
United States |
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